molecular formula C12H19NO2 B1281185 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 23023-17-8

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1281185
CAS No.: 23023-17-8
M. Wt: 209.28 g/mol
InChI Key: CYRFLEMTQNARBO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an amine group attached to a methylated propyl chain

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters like dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it may interact with various receptors in the brain, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound may interact with other proteins and receptors, leading to changes in intracellular signaling cascades and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxicity studies have shown that high doses of this compound can cause adverse effects on the nervous system and other organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other metabolic enzymes, affecting metabolic flux and the levels of various metabolites. These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound in various cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,4-dimethoxyphenyl-2-methylpropan-1-ol.

    Amination: The intermediate alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reductive amination, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the propyl chain.

    2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with a shorter ethyl chain.

    2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both methoxy groups on the phenyl ring and the methylated propyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRFLEMTQNARBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482825
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23023-17-8
Record name 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A conventional alkylation reaction was carried out using a dimethylformamide solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile. A conventional catalytic hydrogenation reaction was carried out using an ethanolic solution (30 ml) of 1.75 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile, 3.0 ml of an aqueous 28% ammonia solution and 4.3 g of Raney nickel to give 1.59 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine. Then, a conventional cyclization reaction was carried out using a formic acid solution (8 ml) of 1.58 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine and 0.252 g of paraformaldehyde to give 1.34 g of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oily substance. A conventional alkylation reaction was carried out using a solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile in dimethylformamide, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
catalyst
Reaction Step Three

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